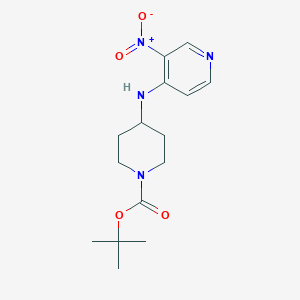

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate (CAS: 1067718-07-3) is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 3-nitropyridin-4-ylamino substituent. This structure renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or enzyme-targeting therapeutics . The nitro group on the pyridine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the tert-butyl group improves solubility and stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJSYAFBZQFPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position of pyridine activates the ring for nucleophilic substitution, enabling the introduction of the piperidine moiety. A typical protocol involves reacting 3-nitropyridin-4-amine with tert-butyl piperidine-1-carboxylate under basic conditions.

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Solvent : Polar aprotic solvents (DMF, dimethylacetamide) enhance reactivity.

- Yield : 60–75%, with byproducts arising from over-alkylation or Boc-group cleavage.

Limitations :

- Requires strict anhydrous conditions to prevent hydrolysis of the Boc group.

- Limited scalability due to prolonged reaction times and high temperatures.

Reductive Amination Pathways

An alternative route employs reductive amination between 3-nitropyridine-4-carbaldehyde and tert-butyl piperidine-1-carboxylate.

Procedure :

- Imine Formation : React the aldehyde with the Boc-protected piperidine in methanol at room temperature.

- Reduction : Use sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with palladium on carbon (Pd/C) to reduce the imine intermediate.

Advantages :

- Higher regioselectivity compared to SNAr.

- Yields up to 85% under optimized conditions.

Table 1: Comparison of Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | RT | 78 |

| H₂/Pd-C | EtOAc | 50°C | 85 |

| NaBH(OAc)₃ | DCM | RT | 72 |

Photocatalytic C–N Bond Formation

Acridine Salt-Mediated Photocatalysis

Recent advancements leverage visible-light photocatalysis for direct C–N coupling, inspired by methodologies for analogous compounds.

Mechanism :

- The acridine salt photocatalyst (e.g., Mes-Acr⁺) generates a radical species under blue LED irradiation.

- Single-electron transfer (SET) oxidizes the amine, enabling coupling with the nitro-substituted pyridine.

Procedure :

- Combine 3-nitropyridin-4-amine, tert-butyl piperidine-1-carboxylate, and Mes-Acr⁺ClO₄⁻ in dichloroethane.

- Add 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant.

- Irradiate with blue LEDs (450 nm) for 10–12 hours under oxygen atmosphere.

Table 2: Photocatalytic Reaction Optimization

| Photocatalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| Mes-Acr⁺ | TEMPO | DCE | 92 |

| Eosin Y | O₂ | MeCN | 68 |

| Ru(bpy)₃²⁺ | K₂S₂O₈ | H₂O/MeCN | 74 |

Advantages :

- Single-Step Synthesis : Eliminates multi-step sequences, reducing byproduct formation.

- Green Chemistry : Avoids heavy metals and high-energy intermediates.

Nitration Strategies for Precursor Modification

Post-Functionalization Nitration

Introducing the nitro group after piperidine coupling mitigates steric hindrance.

Steps :

- Synthesize tert-butyl 4-(pyridin-4-ylamino)piperidine-1-carboxylate via SNAr or reductive amination.

- Nitrate the pyridine ring using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

Challenges :

- Regioselectivity : Achieving exclusive nitration at the 3-position requires precise stoichiometry (HNO₃:H₂SO₄ = 1:3).

- Boc Stability : Acidic conditions risk deprotection, necessitating short reaction times (<1 hour).

Yield : 50–65%, with 20–30% recovered starting material.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning batch processes to continuous flow improves reproducibility and safety for nitro-containing intermediates.

Case Study :

- Reactor Setup : Tubular reactor with in-line IR monitoring.

- Conditions : 100°C, 10 bar pressure, residence time of 30 minutes.

- Output : 90% conversion with >95% purity after crystallization.

Economic Impact :

- Reduces solvent use by 40% compared to batch processes.

- Lowers energy costs via integrated heat recovery.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| SNAr | 60–75 | 85–90 | Moderate | High (toxic solvents) |

| Reductive Amination | 72–85 | 90–95 | High | Moderate |

| Photocatalysis | 68–92 | 95–99 | High | Low |

| Post-Nitration | 50–65 | 80–88 | Low | High (strong acids) |

Chemical Reactions Analysis

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is widely used in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Reactivity: The 3-nitropyridin-4-ylamino group in the target compound offers distinct electronic properties compared to phenyl-based nitro derivatives (e.g., 3-chloro-2-nitroaniline in ).

- Synthetic Flexibility : Analogues like those in and demonstrate the tert-butyl group’s utility in protecting piperidine amines during multi-step syntheses. The nitro group in the target compound may facilitate reduction to amines or participation in cross-coupling reactions.

Physical and Chemical Properties

- Physical State: Most tert-butyl piperidine carboxylates are solids. For example, tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is a light yellow solid , while the target compound’s nitro group may result in similar coloration.

- Solubility : The nitro-pyridine substituent likely increases polarity compared to methoxyphenethyl or benzyl derivatives (e.g., ), enhancing solubility in polar aprotic solvents like DMSO or DMF.

- Stability : Nitro groups generally confer thermal stability but may pose explosion risks under extreme conditions, necessitating careful handling .

Biological Activity

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate (CAS No. 1067718-07-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C15H22N4O4

- Molecular Weight : 322.36 g/mol

- CAS Number : 1067718-07-3

The compound features a piperidine ring, which is known for its role in various biological activities, and a nitro-substituted pyridine moiety that may enhance its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in neurological disorders and cancer progression.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing pathways related to neurotransmission and cellular signaling.

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. It has shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon Cancer) | 13.73 ± 2.32 |

| MCF-7 (Breast Cancer) | 11.46 ± 2.45 |

| A549 (Lung Cancer) | 6.6 ± 0.6 |

| HepG2 (Liver Cancer) | 6.9 ± 0.7 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent in oncology .

Neurological Effects

The compound has also been studied for its effects on neurological pathways. In vitro studies suggest it may modulate neurotransmitter systems, potentially offering benefits in treating conditions like epilepsy or anxiety disorders.

Case Studies and Research Findings

- Study on Receptor Binding : A study demonstrated that the compound binds effectively to histamine H3 receptors, showing an inhibition constant (Ki) of 8.8 nM, indicating strong affinity and potential as a therapeutic agent for neurological disorders .

- Anticonvulsant Activity : In animal models, the compound exhibited anticonvulsant properties in maximal electroshock-induced seizure tests, suggesting its utility in managing seizure disorders .

- Kinase Inhibition : The compound was evaluated for its inhibitory activity against various kinases involved in cancer cell signaling pathways, showing IC50 values indicating effective inhibition .

Safety and Toxicology

While the biological activities are promising, further research is necessary to evaluate the safety profile of this compound. Toxicological studies are critical to understanding any potential adverse effects associated with its use.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood due to potential release of nitro-group-derived vapors .

- Emergency Measures : Immediate rinsing with water for 15 minutes upon exposure; consult safety data sheets (SDS) for specific antidotes .

Q. Advanced

- Stability Testing : Assess thermal stability via differential scanning calorimetry (DSC) to determine safe storage temperatures (e.g., <4°C under nitrogen) .

- Decomposition Products : GC-MS identifies hazardous byproducts (e.g., NOx gases) during combustion, informing fire-fighting protocols (CO₂/dry chemical extinguishers) .

How is the compound characterized for purity and structural confirmation?

Q. Basic

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) with UV detection at 254 nm .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substitution patterns (e.g., tert-butyl δ ~1.4 ppm, piperidine protons δ 3.0–4.2 ppm) .

Q. Advanced

- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurement (e.g., m/z 336.1422 [M+H]⁺) validates molecular formula .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .

How can computational methods predict biological interactions of this compound?

Q. Advanced

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by aligning the nitro group with catalytic residues .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., nitro as H-bond acceptor) for structure-activity relationship (SAR) optimization .

How are discrepancies in spectroscopic data resolved during structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.